

# In-Depth Technical Guide: 2-Iodo-5-(trifluoromethyl)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Iodo-5-(trifluoromethyl)benzoic acid

**Cat. No.:** B079490

[Get Quote](#)

CAS Number: 702641-04-1

This technical guide provides a comprehensive overview of **2-Iodo-5-(trifluoromethyl)benzoic acid**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

## Physicochemical Properties

**2-Iodo-5-(trifluoromethyl)benzoic acid** is a solid organic compound.<sup>[1][2]</sup> Its key physicochemical properties are summarized in the table below. While the melting point is experimentally determined, the boiling point and aqueous solubility are not readily available in published literature and are therefore predicted based on computational models.

| Property                     | Value                                                        | Source              |
|------------------------------|--------------------------------------------------------------|---------------------|
| CAS Number                   | 702641-04-1                                                  | <a href="#">[1]</a> |
| Molecular Formula            | C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> IO <sub>2</sub> | <a href="#">[2]</a> |
| Molecular Weight             | 316.02 g/mol                                                 | <a href="#">[3]</a> |
| Melting Point                | 171-172 °C                                                   |                     |
| Boiling Point (Predicted)    | 325.9 ± 40.0 °C                                              | N/A                 |
| Water Solubility (Predicted) | 0.498 g/L                                                    | N/A                 |
| Appearance                   | Solid                                                        |                     |
| Purity                       | Typically ≥95%                                               | <a href="#">[2]</a> |

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Iodo-5-(trifluoromethyl)benzoic acid** is not widely available. However, based on the analysis of similar compounds, the following spectral characteristics can be anticipated.

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid, iodo, and trifluoromethyl groups.

<sup>13</sup>C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the most downfield position, while the carbon attached to the trifluoromethyl group will also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm<sup>-1</sup>), the C=O stretch of the carbonyl group (around 1700 cm<sup>-1</sup>), C-F stretching vibrations, and C-I stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (316.02 g/mol ).

# Synthesis

A definitive, published experimental protocol for the synthesis of **2-Iodo-5-(trifluoromethyl)benzoic acid** is not readily available. However, a plausible and commonly employed synthetic route is the Sandmeyer reaction, starting from 2-amino-5-(trifluoromethyl)benzoic acid. This method is widely used for the introduction of an iodo group onto an aromatic ring.

## Proposed Experimental Protocol: Sandmeyer Reaction

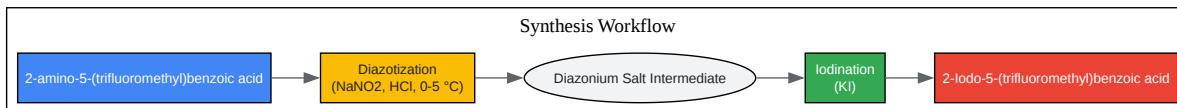
This protocol is based on established procedures for similar transformations.

### Materials:

- 2-amino-5-(trifluoromethyl)benzoic acid
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Sodium Thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Diethyl Ether or other suitable organic solvent
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- **Diazotization:**
  - Dissolve a known quantity of 2-amino-5-(trifluoromethyl)benzoic acid in an aqueous solution of a strong acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) in a flask.


- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

• Iodination:

- In a separate flask, dissolve an excess of potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
- Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

• Work-up and Purification:

- Cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. If the product is in solution, perform a solvent extraction with a suitable organic solvent like diethyl ether.
- Wash the collected solid or the organic extract with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.
- Wash with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).
- Remove the solvent under reduced pressure to yield the crude **2-Iodo-5-(trifluoromethyl)benzoic acid**.
- Further purification can be achieved by recrystallization from a suitable solvent system.

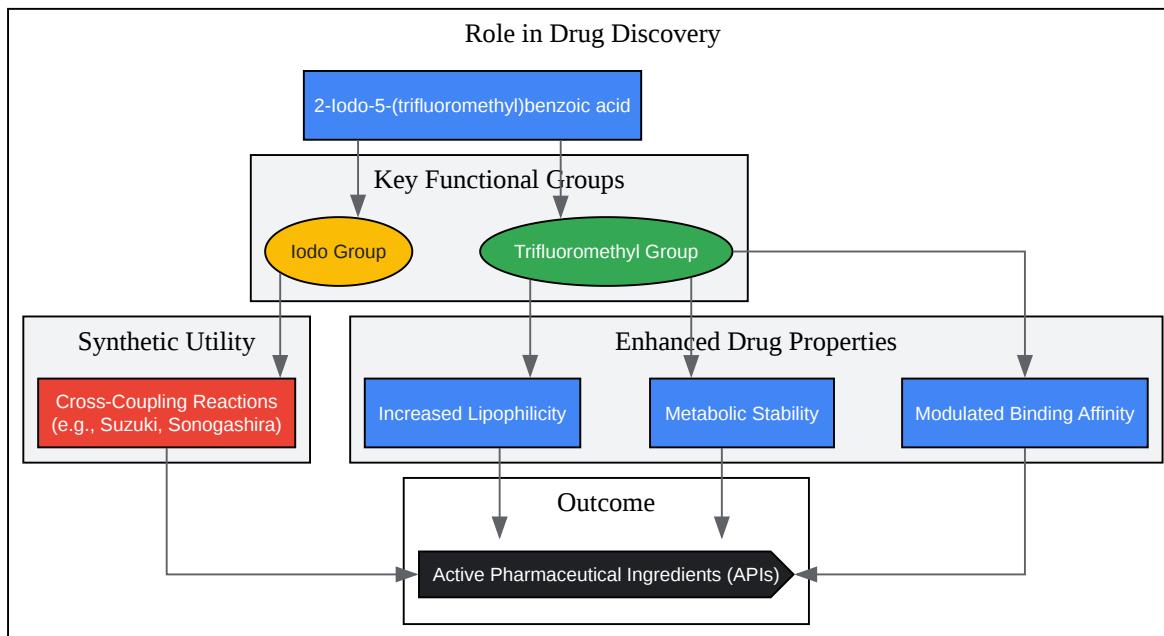


[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Iodo-5-(trifluoromethyl)benzoic acid**.

## Applications in Drug Development and Research

**2-Iodo-5-(trifluoromethyl)benzoic acid** is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both an iodo group and a trifluoromethyl group on the benzoic acid scaffold provides multiple avenues for chemical modification.


The trifluoromethyl group (-CF<sub>3</sub>) is a highly valued substituent in medicinal chemistry due to its ability to enhance several key properties of a drug molecule. These include:

- Increased Lipophilicity: This can improve the ability of a drug to cross cell membranes and the blood-brain barrier.
- Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF<sub>3</sub> group resistant to metabolic degradation, which can prolong the drug's half-life in the body.
- Improved Binding Affinity: The electron-withdrawing nature of the -CF<sub>3</sub> group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

The iodo group (-I) serves as a versatile handle for various chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

While specific biological activities or signaling pathways directly involving **2-Iodo-5-(trifluoromethyl)benzoic acid** are not well-documented in publicly available literature, its role

as an intermediate suggests its use in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.



[Click to download full resolution via product page](#)

Caption: Functional contributions to drug development.

## Safety Information

**2-Iodo-5-(trifluoromethyl)benzoic acid** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**2-Iodo-5-(trifluoromethyl)benzoic acid** is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its unique combination of a reactive iodo group and a property-enhancing trifluoromethyl group makes it a versatile building block for medicinal chemists. While detailed biological data for the compound itself is limited, its structural features underscore its importance in the development of new therapeutics. Further research into the applications of this compound is warranted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. 2-Iodo-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. 702641-04-1|2-Iodo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Iodo-5-(trifluoromethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079490#2-iodo-5-trifluoromethyl-benzoic-acid-cas-number-702641-04-1>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)